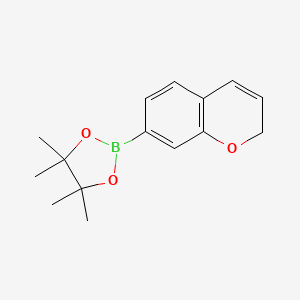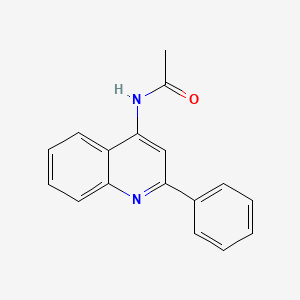![molecular formula C8H4ClF3N2S B11858923 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4ClF3N2S. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chloro group at the 4-position and a trifluoroethyl group at the 6-position. It is a solid at room temperature and is known for its high purity and stability under specific storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine typically involves the reaction of appropriate thieno[3,2-d]pyrimidine precursors with chlorinating and trifluoroethylating agents. One common method includes the use of 2,4-dichlorothieno[3,2-d]pyrimidine as a starting material, which undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-efficiency. The process often includes steps such as purification through recrystallization and quality control to ensure the desired purity and stability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Addition Reactions: The trifluoroethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thieno[3,2-d]pyrimidines with various functional groups replacing the chloro group.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-propylthieno[3,2-d]pyrimidine
- 4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H4ClF3N2S |
|---|---|
Molecular Weight |
252.64 g/mol |
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-7-6-5(13-3-14-7)1-4(15-6)2-8(10,11)12/h1,3H,2H2 |
InChI Key |
UJHGYNALVAJKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)









